Ethylthiamine

Description

Historical Perspectives on Thiamine (B1217682) Analog Development

The journey into thiamine analog research began in the early 20th century, following the identification and synthesis of thiamine itself. wikipedia.orgnewworldencyclopedia.org The development of organic chemistry in the last century paved the way for the synthesis of various thiamine antimetabolites, including well-studied compounds like oxythiamine (B85929) and pyrithiamine (B133093). nih.gov These synthetic analogs were designed to be structurally similar to thiamine, enabling them to interact with thiamine-dependent enzymes and transport systems. The primary goal of this research was to induce a state of thiamine deficiency to study its effects and to explore potential therapeutic applications, such as in the treatment of coccidiosis and as cytostatics in cancer research. nih.govnih.gov

The synthesis of these early analogs, such as oxythiamine by Bergel and Todd, and pyrithiamine by Tracy and Elderfield, marked significant milestones. nih.gov These compounds were instrumental in demonstrating the key functions of thiamine in cellular metabolism. Research showed that these synthetic molecules could often bind with a higher affinity to thiamine diphosphate-dependent enzymes than the native coenzyme, thiamine diphosphate (B83284) (ThDP). nih.gov

The Position of Ethylthiamine within Antithiamine Research

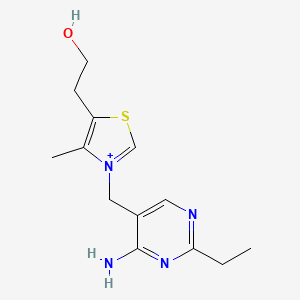

This compound is a thiamine analog where the methyl group at the C-2 position of the pyrimidine (B1678525) ring is replaced by an ethyl group. While not as extensively studied as oxythiamine or pyrithiamine, research on this compound and related compounds has contributed to the understanding of structure-activity relationships among thiamine antagonists.

A related compound, Ethyldeoxythiamine, which has an ethyl group in place of the methyl group at the C-2 position of the pyrimidine moiety of deoxythiamine, was synthesized using an this compound synthesis method. Studies on microorganisms that require thiamine, such as Lactobacillus fermenti and Kloeckera apiculata, demonstrated that ethyldeoxythiamine exhibited thiamine antagonistic activity at a level comparable to deoxythiamine. This suggests that modifications at the C-2 position of the pyrimidine ring can significantly impact the biological activity of thiamine analogs.

In more recent research, this compound was among several thiamine analogs tested for its antiplasmodial activity against Plasmodium falciparum. While it did show some activity, it was not as potent as other tested analogs like N3-pyridyl thiamine (N3PT). The study highlighted that even subtle structural changes in thiamine analogs can lead to very different biological activities, and consequently, this compound was not investigated further in that particular study.

Foundational Concepts of Metabolic Antagonism in Biological Systems

Metabolic antagonism is a fundamental concept in biochemistry and pharmacology. It refers to the inhibition of the biological function of a metabolite by a structurally related compound, known as an antimetabolite. nih.gov Antimetabolites typically work through competitive inhibition, where they bind to the active site of an enzyme or a receptor that the natural metabolite would normally bind to, thereby blocking the normal metabolic pathway.

In the context of thiamine, antimetabolites exert their effects through several primary mechanisms:

Inhibition of thiamine diphosphate-dependent enzymes : Many thiamine analogs, after being phosphorylated to their diphosphate forms, can bind to the active sites of ThDP-dependent enzymes. This binding can either be competitive with ThDP or result in the formation of an inactive enzyme-antagonist complex, thereby inhibiting critical metabolic pathways such as the pentose (B10789219) phosphate (B84403) pathway and the Krebs cycle. nih.gov

Interference with thiamine transport : Some thiamine antagonists can inhibit the uptake of thiamine into cells by competing for the same transport proteins. nih.gov

Blocking of thiamine phosphorylation : The conversion of thiamine to its active coenzyme form, ThDP, is a crucial step. Certain antagonists can inhibit the enzyme responsible for this conversion, thiamine pyrophosphokinase, thus preventing the formation of the active coenzyme. nih.gov

The study of these antagonistic actions has not only advanced our understanding of thiamine's role in health and disease but has also been instrumental in the design of drugs that target metabolic pathways in pathogens and cancer cells. nih.gov

This compound: A Closer Look at its Synthesis and Chemical Derivatives

This compound is a synthetic analog of thiamine (Vitamin B1), distinguished by the substitution of a methyl group with an ethyl group at the C-2 position of its pyrimidine ring. This structural modification influences its biological activity and provides a scaffold for further chemical exploration. This article delves into the chemical synthesis of this compound, the potential for creating substituted analogs, and various strategies for its functional modification.

Structure

3D Structure

Properties

CAS No. |

10593-44-9 |

|---|---|

Molecular Formula |

C13H19N4OS+ |

Molecular Weight |

279.38 g/mol |

IUPAC Name |

2-[3-[(4-amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol |

InChI |

InChI=1S/C13H19N4OS/c1-3-12-15-6-10(13(14)16-12)7-17-8-19-11(4-5-18)9(17)2/h6,8,18H,3-5,7H2,1-2H3,(H2,14,15,16)/q+1 |

InChI Key |

INLYYXLPQFTQLY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=C(C(=N1)N)C[N+]2=CSC(=C2C)CCO |

Origin of Product |

United States |

Molecular Mechanisms of Thiamine Pathway Interference by Ethylthiamine

Inhibition of Thiamine (B1217682) Pyrophosphokinase (TPK) Activity by Ethylthiamine

This compound acts as a direct inhibitor of thiamine pyrophosphokinase (TPK), the enzyme responsible for converting thiamine into its biologically active form, thiamine pyrophosphate (TPP). nih.govalljournals.cn This inhibition is a critical step in the molecular mechanism of this compound's action.

In Vitro Kinetic Analyses of TPK Inhibition

Kinetic studies have demonstrated that this compound is a competitive inhibitor of TPK with respect to thiamine. nih.govresearchgate.net This means that this compound directly competes with thiamine for binding to the active site of the TPK enzyme. The binding of this compound to the enzyme prevents the subsequent phosphorylation of thiamine, thereby reducing the production of TPP. The inhibitor dissociation constant (Ki) for this compound has been calculated, providing a quantitative measure of its inhibitory potency. nih.gov

Comparative Inhibitory Potencies with Other Thiamine Analogs

When compared to other thiamine analogs, this compound exhibits a distinct inhibitory profile against TPK. Analogs such as pyrithiamine (B133093) and butylthiamine also act as competitive inhibitors of TPK. nih.govresearchgate.net Studies have shown that the structural modifications in these analogs, including the ethyl group in this compound, influence their affinity for the TPK active site and thus their inhibitory effectiveness. For instance, oxythiamine (B85929), which has a hydroxyl group instead of an amino group on the pyrimidine (B1678525) ring, shows a relatively poor affinity for TPK, highlighting the importance of the 4-amino group for enzyme binding. nih.govresearchgate.net In contrast, chlorothis compound has been reported to not inhibit TPK, indicating that subtle structural changes can significantly alter the inhibitory properties of thiamine analogs. annualreviews.org

Table 1: Comparative Inhibitory Characteristics of Thiamine Analogs on TPK

| Analog | Inhibition Type | Notes |

|---|---|---|

| This compound | Competitive | Competes with thiamine for TPK binding. nih.govresearchgate.net |

| Pyrithiamine | Competitive | A known competitive inhibitor of TPK. nih.govresearchgate.netresearchgate.net |

| Butylthiamine | Competitive | Competes with thiamine for TPK binding. nih.govresearchgate.net |

| Oxythiamine | Competitive | Exhibits weaker affinity for TPK compared to other analogs. nih.govresearchgate.net |

| Chlorothis compound | Non-inhibitory | Does not inhibit TPK activity. annualreviews.org |

Antagonism of Thiamine Utilization Pathways

Beyond direct enzyme inhibition, this compound antagonizes the broader pathways of thiamine utilization, from cellular uptake to intracellular metabolism.

Competitive Interactions with Thiamine Uptake Mechanisms

This compound can competitively interfere with the transport of thiamine into cells. asm.org Due to its structural similarity to thiamine, this compound is recognized by the same transport proteins responsible for thiamine uptake, such as thiamine transporters (ThTr1 and ThTr2). wikipedia.orgnih.gov This competition reduces the amount of thiamine that can enter the cell, thereby limiting the substrate available for TPP synthesis. At physiological concentrations, thiamine transport is an active process, which can be inhibited by such structural analogs. europa.eu

Interference with Intracellular Thiamine Metabolism

Once inside the cell, this compound interferes with the normal metabolic processing of thiamine. asm.orgnih.gov While this compound itself can be pyrophosphorylated by TPK to form this compound pyrophosphate, this resulting molecule can act as an antimetabolite. asm.orgresearchgate.net This "lethal synthesis" creates a molecule that can compete with TPP for binding to TPP-dependent enzymes, further disrupting cellular metabolism. asm.orgresearchgate.net This interference with the intracellular thiamine pool and its conversion to the active coenzyme is a key aspect of this compound's antagonistic effects.

Downstream Effects on Thiamine Pyrophosphate (TPP)-Dependent Enzymes

The reduction in TPP levels and the potential formation of TPP antimetabolites due to this compound's actions have significant downstream consequences for enzymes that rely on TPP as a cofactor. researchgate.netcornell.edu These enzymes are crucial for central metabolic pathways, including carbohydrate and amino acid metabolism. cornell.edunumberanalytics.com

TPP-dependent enzymes include:

Pyruvate (B1213749) dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (α-KGDH) , which are key enzymes in the citric acid cycle. cornell.eduanu.edu.au

Transketolase , an important enzyme in the pentose (B10789219) phosphate (B84403) pathway. cornell.edu

Branched-chain α-keto acid dehydrogenase (BCKDH) , involved in the metabolism of branched-chain amino acids. cornell.edu

The inhibition of these enzymes disrupts major energy-producing pathways, leading to a decrease in ATP production and the accumulation of metabolic intermediates. numberanalytics.comresearchgate.net For example, the inhibition of PDH can lead to an accumulation of pyruvate and lactate. numberanalytics.com The formation of this compound pyrophosphate can also directly compete with TPP for the coenzyme binding sites on these enzymes, acting as an inhibitor. asm.orgresearchgate.net This dual mechanism of reducing TPP availability and directly inhibiting TPP-dependent enzymes underscores the comprehensive interference of this compound with thiamine-related metabolic processes.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Acetylthiamine |

| Allithiamine |

| ATP (Adenosine triphosphate) |

| Butylthiamine |

| Chlorothis compound |

| Cycotiamine |

| Desmethyl thiamine |

| This compound |

| This compound pyrophosphate |

| Fursultiamine |

| Ketodithiocarbamate |

| Oxythiamine |

| Oxythiamine pyrophosphate |

| Pyrithiamine |

| Thiamine (Vitamin B1) |

| Thiamine monophosphate (TMP) |

| Thiamine pyrophosphate (TPP) |

Impact on Transketolase Activity

Transketolase is a key enzyme in the pentose phosphate pathway (PPP), a crucial metabolic route for the synthesis of nucleotide precursors and for providing reducing power in the form of NADPH. bocsci.comchemisgroup.us Transketolase requires TPP as a cofactor to catalyze the transfer of two-carbon units from ketose donors to aldose acceptors. chemisgroup.us Research has shown that this compound can significantly inhibit transketolase activity. bocsci.com In some studies, the pyrophosphorylated form of another thiamine analogue, N3PT, which also inhibits transketolase, has been shown to have a potent effect. biorxiv.org The inhibition of transketolase by this compound or its derivatives disrupts the normal function of the PPP. bocsci.com

Effects on Pyruvate Dehydrogenase Complex Activity

The Pyruvate Dehydrogenase Complex (PDHC) is a critical multienzyme complex that links glycolysis to the citric acid cycle (TCA cycle) by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA. grantome.comoncotarget.com The E1 component of this complex is a TPP-dependent enzyme. oncotarget.com Thiamine deficiency is known to impair PDHC activity, leading to an accumulation of pyruvate and lactate. grantome.comnih.gov this compound, by competing with TPP, can inhibit the activity of the PDHC. drhazhan.com This inhibition can lead to a state mimicking thiamine deficiency at a cellular level, disrupting cellular energy metabolism. grantome.com

Modulation of Alpha-Ketoglutarate (B1197944) Dehydrogenase Activity

Alpha-ketoglutarate dehydrogenase is another key TPP-dependent enzyme complex in the citric acid cycle, responsible for the conversion of alpha-ketoglutarate to succinyl-CoA. bocsci.com Like the PDHC, its activity is essential for cellular respiration and energy production. While the inhibitory effects of some thiamine analogues on this enzyme have been noted, specific detailed research on the direct modulation of alpha-ketoglutarate dehydrogenase activity by this compound is less extensively documented compared to its effects on transketolase and PDHC. bocsci.com However, given its mechanism as a TPP antagonist, it is plausible that this compound diphosphate (B83284) also interferes with this enzyme's function.

Biological Impact and Cellular Response Studies in Vitro and Ex Vivo

Cellular Growth Inhibition and Antimetabolite Activity

The primary mechanism of many thiamine (B1217682) analogs is the disruption of thiamine-dependent pathways. Thiamine is the precursor to thiamine pyrophosphate (TPP), an essential coenzyme for enzymes involved in carbohydrate and amino acid metabolism. conicet.gov.ar By interfering with thiamine's function, antimetabolites like ethylthiamine can induce a state of thiamine deficiency, leading to cellular growth inhibition.

Early investigations into the biological activity of thiamine analogs utilized microorganisms that require an external source of thiamine for growth. The bacterium Lactobacillus fermenti and the yeast Kloeckera apiculata are two such organisms that have been used to test the antithiamine effects of various compounds. nih.gov Studies have demonstrated that these organisms are susceptible to thiamine antagonists. nih.gov For instance, the related compound ethyldeoxythiamine has been shown to possess thiamine antagonistic activity against both L. fermenti and K. apiculata. nih.gov

The yeast genus Kloeckera (also known by its teleomorph name Hanseniaspora) is known to be an intense consumer of thiamine from its environment during fermentation processes. srce.hr This dependence on external thiamine makes it a suitable model for studying the inhibitory effects of thiamine antimetabolites. The growth inhibition observed in these microbial systems is a classic indicator of antimetabolite activity, where the analog competes with the essential vitamin, thereby hindering vital metabolic functions.

The thiamine utilization pathway is considered a potential drug target for the malaria parasite Plasmodium, which is responsible for significant global morbidity and mortality. nih.govresearchgate.net The parasite metabolizes thiamine into the essential cofactor TPP, and interference with this process can be lethal to the organism. researchgate.net

In a study investigating various thiamine analogs for their antiplasmodial activity, this compound was tested against the human malaria parasites Plasmodium falciparum and Plasmodium knowlesi. nih.govacs.org P. falciparum is the most virulent species, while P. knowlesi serves as a valuable model for P. vivax, another major cause of malaria. acs.org The study found that this compound possessed antiplasmodial activity against P. falciparum. researchgate.netacs.org However, it did not inhibit the proliferation of P. knowlesi at the concentrations tested. acs.org The inhibitory concentration (IC₅₀) values, which represent the concentration of a drug required to inhibit 50% of parasite growth, were determined for P. falciparum in media with varying thiamine concentrations.

| Compound | Organism | Extracellular Thiamine Concentration (μM) | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| This compound | P. falciparum | 0 | 150 | acs.org |

| This compound | P. falciparum | 2.97 | 130 | acs.org |

| This compound | P. falciparum | 297 | 140 | acs.org |

Enzyme Activity Profiling in Cellular Extracts

To understand the specific molecular targets of a thiamine antimetabolite, researchers often perform enzyme activity assays using cellular extracts. These extracts contain the cell's complement of enzymes, allowing for the direct measurement of an inhibitor's effect on a particular enzyme's function.

Studies on a purified thiamine pyrophosphokinase (TPK) from pig brain extracts have shown that this compound acts as a competitive inhibitor with respect to the enzyme's natural substrate, thiamine. TPK is the critical enzyme responsible for synthesizing the active coenzyme TPP from thiamine and ATP. Competitive inhibition means that this compound directly competes with thiamine for binding to the active site of the TPK enzyme. However, other research has characterized this compound as a very weak inhibitor of TPK, suggesting that its affinity for the enzyme may be significantly lower than that of other thiamine analogs like pyrithiamine (B133093).

Analysis of Thiamine Homeostasis Perturbations within Cells

Thiamine homeostasis refers to the maintenance of a stable internal concentration of thiamine and its phosphorylated derivatives within a cell. This balance is crucial, as both deficiency and excess can be detrimental. Thiamine homeostasis is managed through a combination of transport across the cell membrane and intracellular phosphorylation by TPK. srce.hr

This compound perturbs this delicate balance primarily through its interaction with thiamine pyrophosphokinase (TPK). By acting as a competitive inhibitor of TPK, this compound can reduce the rate of thiamine pyrophosphate (TPP) synthesis. This directly limits the pool of the essential coenzyme TPP, which is required for major metabolic pathways, including energy production through the Krebs cycle and the synthesis of nucleic acid precursors via the pentose (B10789219) phosphate (B84403) pathway. conicet.gov.ar

Interestingly, studies on the antiplasmodial activity of this compound present a more complex picture. The observation that increasing the extracellular concentration of thiamine did not significantly alter the IC₅₀ of this compound against P. falciparum suggests that its mechanism of action in this parasite might be unrelated to the direct competition with thiamine for utilization. acs.org This finding contrasts with other thiamine analogs like oxythiamine (B85929), whose inhibitory effect is substantially reduced in the presence of high thiamine levels. acs.org This suggests that while this compound can inhibit TPK in isolated enzyme assays, its growth-inhibitory effects in certain cellular contexts, like that of Plasmodium, may involve other mechanisms or that its entry into the cell is not competing with thiamine transport.

Investigation in Preclinical Animal Models

Induction of Thiamine (B1217682) Deficiency-Associated Phenotypes through Ethylthiamine Administration

Extensive literature exists on the induction of thiamine deficiency phenotypes in animal models using dietary restrictions or other thiamine antagonists, such as pyrithiamine (B133093). However, specific studies detailing the administration of this compound to induce pancreatitis or neurological and metabolic perturbations are not prominently available in the reviewed scientific literature. The following sections reflect the established models for these conditions, with the acknowledgment that direct evidence for this compound's role as an inducing agent is not documented in the available sources.

The use of specific chemical agents to induce pancreatitis in rodent models is a well-established experimental approach. For instance, ethionine, an amino acid analog, is frequently utilized to provoke acute pancreatitis in rats. This model is characterized by significant inflammation, necrosis, and hemorrhage within the pancreatic tissue. While this model is instrumental in studying the pathophysiology of pancreatitis, there is no scientific literature to suggest that this compound administration induces similar pancreatic systemic responses in rodent models.

Thiamine deficiency in animal models is known to cause significant neurological and metabolic disturbances. These models are typically established by feeding animals a thiamine-deficient diet or by administering a thiamine antagonist like pyrithiamine. Such deficiencies lead to a range of symptoms, including ataxia, seizures, and cognitive deficits, which are associated with impaired glucose metabolism and cellular energy deficits in the brain. While the general effects of thiamine deficiency are well-documented, there is a lack of specific research detailing the use of this compound to induce these neurological and metabolic perturbations in experimental models.

Evaluation of this compound in Infectious Disease Models (e.g., rodent malaria models)

The essential role of thiamine (vitamin B1) in the metabolism of parasitic organisms has led to the investigation of thiamine analogs as potential antimicrobial agents. The malaria parasite, Plasmodium, relies on thiamine for its proliferation, making the thiamine metabolic pathway an attractive target for therapeutic intervention.

Research into thiamine analogs has demonstrated their potential to inhibit the growth of malaria parasites. In vitro studies have shown that several thiamine analogs, including this compound, possess antiplasmodial activity against Plasmodium falciparum. While direct in vivo data for this compound in rodent malaria models is not available in the reviewed literature, studies on other thiamine analogs, such as N3-pyridyl thiamine (N3PT), provide insight into the potential effects on parasitemia.

In a study involving mice infected with Plasmodium berghei, administration of N3PT resulted in a dose-dependent reduction in parasitemia. This suggests that thiamine analogs can effectively interfere with parasite proliferation in a living host.

In Vitro Antiplasmodial Activity of Thiamine Analogs

| Compound | Antiplasmodial Activity at Concentrations Tested |

|---|---|

| Oxythiamine (B85929) | Active |

| N3-pyridyl thiamine (N3PT) | Active |

| Fursultiamine | Active |

| Allithiamine | Active |

| Cycotiamine | Active |

| This compound | Active |

Effect of N3-pyridyl thiamine (N3PT) on Parasitemia in P. berghei-Infected Mice

| Treatment Group | Effect on Parasitemia |

|---|---|

| Vehicle Control | No reduction |

| N3PT (100 mg/kg) | Significant reduction |

| N3PT (200 mg/kg) | More pronounced reduction |

Assessment of Metabolic Pathway Disruptions in Vivo

The mechanism of action for thiamine antagonists generally involves the disruption of metabolic pathways that are dependent on thiamine pyrophosphate (TPP), the active form of thiamine. TPP is a critical cofactor for several key enzymes involved in carbohydrate and amino acid metabolism.

Advanced Research Methodologies and Techniques

Radiometric Assays for Enzyme Kinetics and Substrate Uptake

Radiometric assays are a highly sensitive class of techniques used to measure enzyme activity and substrate transport by tracking the fate of a radioactively labeled substrate. creative-enzymes.comnih.gov The core principle involves the use of a substrate, in this case, a radiolabeled form of ethylthiamine (e.g., containing ¹⁴C or ³H), which is converted into a product by an enzyme or taken up by a cell. creative-enzymes.com The rate of the reaction or uptake is then determined by measuring the radioactivity of the product or the intracellular environment after separating it from the unreacted substrate. creative-enzymes.comnih.gov

One of the primary advantages of radiometric assays is their exceptional sensitivity, which allows for the detection of very low levels of enzyme activity or substrate transport. creative-enzymes.comnih.gov This is particularly useful when studying enzymes with low turnover rates or transport systems with low affinity for this compound. Furthermore, these assays are less susceptible to interference from colored or fluorescent compounds that might be present in crude biological extracts, a common issue with spectrophotometric or fluorometric assays. creative-enzymes.com

To study the enzyme kinetics of an enzyme that potentially metabolizes this compound, such as a thiamine (B1217682) pyrophosphokinase, a radiolabeled this compound would be incubated with the purified enzyme or a cell lysate. At specific time intervals, the reaction would be stopped, and the product separated from the substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.gov The radioactivity of the product spot or fraction would then be quantified to determine the reaction velocity.

For substrate uptake studies, cells would be incubated with radiolabeled this compound. At various time points, the cells are rapidly washed to remove extracellular label and then lysed. The intracellular radioactivity is then measured to determine the amount of this compound transported into the cell. nih.gov This method can be used to characterize the kinetics of transport, such as determining the Michaelis-Menten constant (K_m) and the maximum transport velocity (V_max). nih.gov

| Parameter | Description | Typical Measurement |

|---|---|---|

| Enzyme Activity | Rate of conversion of radiolabeled this compound to its product. | Radioactivity of the isolated product over time. |

| Substrate Uptake | Rate of transport of radiolabeled this compound into cells. | Intracellular radioactivity over time. |

| Kinetic Constants (K_m, V_max) | Affinity and maximum rate of enzyme activity or transport. | Determined by measuring rates at varying substrate concentrations. |

Spectroscopic Techniques for Metabolite Analysis (e.g., LC-MS for intermediates)

Spectroscopic techniques are indispensable for identifying and quantifying metabolites of this compound. Among these, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool. researchgate.netnih.gov This method combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. nih.govuniversiteitleiden.nl

In a typical LC-MS/MS workflow for analyzing this compound metabolites, a biological sample (such as cell extract, blood, or urine) is first processed to extract the metabolites. This extract is then injected into an LC system, where the different components are separated based on their physicochemical properties as they pass through a column. google.com The separated components then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratio (m/z) is determined. nih.gov In tandem MS (MS/MS), specific ions of interest are selected and fragmented, and the m/z of the fragments are also determined, providing structural information that aids in the identification of the compound. google.com

The high sensitivity of LC-MS/MS allows for the detection of metabolites at very low concentrations, which is crucial for identifying transient or low-abundance intermediates in the metabolic pathway of this compound. researchgate.netnih.gov Furthermore, the high specificity of MS/MS enables the differentiation of structurally similar compounds, such as this compound and its potential phosphorylated or hydroxylated metabolites. researchgate.net Validated LC-MS/MS methods have been successfully developed for the simultaneous quantification of thiamine, its precursors, and its phosphate (B84403) derivatives in various biological matrices, demonstrating the feasibility of applying this technique to this compound. researchgate.netnih.gov

| Technique | Principle | Application to this compound |

|---|---|---|

| Liquid Chromatography (LC) | Separates compounds based on their physicochemical properties. | Separates this compound and its metabolites from other biological molecules. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Detects and quantifies this compound and its metabolites with high sensitivity. |

| Tandem Mass Spectrometry (MS/MS) | Fragments specific ions to obtain structural information. | Aids in the structural elucidation and confident identification of this compound metabolites. |

Computational Approaches in Structure-Activity Relationship Studies

Computational approaches are increasingly used to predict and understand the interaction of small molecules with biological targets, thereby guiding the design of new compounds and explaining their biological activity. uni-bonn.denih.gov These in silico methods are particularly valuable for studying the structure-activity relationships (SAR) of compounds like this compound. researchgate.netnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. mdpi.com This method can be used to predict how this compound might bind to thiamine-dependent enzymes or transporters. The process involves generating a large number of possible conformations of the ligand within the binding site of the receptor and then using a scoring function to rank these conformations based on their predicted binding affinity. rug.nl

For example, molecular docking could be used to model the interaction of this compound with thiamine pyrophosphokinase, the enzyme that converts thiamine to its active form, thiamine pyrophosphate. nih.gov Such studies could predict whether this compound is a substrate or an inhibitor of this enzyme and identify the key amino acid residues involved in its binding. researchgate.net These predictions can then be validated experimentally.

When the three-dimensional structure of a target protein has not been experimentally determined, a computational technique called homology modeling can be used to build a model of its structure. nih.govnih.gov This method is based on the principle that proteins with similar amino acid sequences tend to have similar three-dimensional structures.

If the crystal structure of an enzyme that is predicted to interact with this compound, such as thiamin phosphate synthase, is not available from the organism of interest, a homology model can be built using the known structure of a homologous enzyme from another species as a template. uniprot.org This model can then be used for molecular docking studies with this compound to gain insights into their potential interactions. nih.gov

| Computational Method | Description | Application to this compound |

|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a receptor. | Predicts how this compound binds to enzymes like thiamine pyrophosphokinase. |

| Homology Modeling | Builds a 3D model of a protein based on the structure of a related protein. | Creates a model of a target enzyme (e.g., thiamin phosphate synthase) for docking studies with this compound. |

Genetic and Molecular Biology Tools for Pathway Elucidation

Genetic and molecular biology tools provide powerful means to investigate the metabolic pathways and transport mechanisms of compounds like this compound within a living organism. nih.gov Techniques such as gene overexpression can be used to manipulate the levels of specific enzymes or transporters and observe the resulting effects on this compound metabolism and transport. nih.gov

For instance, to investigate whether a particular thiamine transporter is involved in the uptake of this compound, the gene encoding that transporter can be overexpressed in a cell line. nih.govmdpi.com The uptake of radiolabeled this compound can then be measured in these genetically modified cells and compared to control cells. researchgate.net A significant increase in uptake in the overexpressing cells would provide strong evidence for the involvement of that transporter. researchgate.netdntb.gov.ua

Similarly, to identify enzymes that may metabolize this compound, genes encoding candidate enzymes from the thiamine biosynthesis or salvage pathways can be overexpressed. nih.govresearchgate.net The metabolic profile of the cells can then be analyzed by LC-MS/MS to see if new metabolites of this compound appear or if the levels of this compound decrease more rapidly in the overexpressing cells. researchgate.net These approaches can help to piece together the metabolic fate of this compound and identify the key proteins involved in its biological activity. nih.gov

Emerging Research Directions and Future Scope

Rational Design of Potent and Selective Thiamine (B1217682) Antagonists

The rational design of thiamine antagonists is a promising area of research, focusing on the development of compounds that can specifically inhibit the action of thiamine, a crucial vitamin for cellular metabolism. nih.govsemanticscholar.org This approach involves modifying the structure of thiamine to create molecules that can bind to thiamine-dependent enzymes or transporters without eliciting the normal biological response. nih.govscispace.com The goal is to create antagonists that are both potent, requiring a low concentration to be effective, and selective, targeting specific enzymes or pathways. semanticscholar.org

Future research could apply these principles to Ethylthiamine. By systematically altering the ethyl group or other parts of the this compound molecule, it may be possible to enhance its antagonistic properties. Structure-activity relationship (SAR) studies would be crucial in this process, helping to identify the structural features that are key to its biological activity. nih.gov Computational modeling and docking studies could also be employed to predict how modifications to this compound would affect its interaction with target proteins. mdpi.com

Interrogating Novel Enzyme Targets within Thiamine Metabolism

Thiamine metabolism involves a number of key enzymes that are essential for the synthesis and activation of thiamine diphosphate (B83284) (ThDP), the active form of thiamine. nih.gov Research into thiamine antagonists has traditionally focused on well-known enzymes such as thiamine pyrophosphokinase and transketolase. nih.gov However, there is potential for identifying novel enzyme targets within the thiamine metabolic pathway. mdpi.com

Should this compound be investigated as a thiamine antagonist, a key research direction would be to determine its specific enzyme targets. This would involve screening this compound against a panel of enzymes involved in thiamine biosynthesis, transport, and activation. nih.gov Techniques such as enzyme kinetics assays could be used to determine the mode of inhibition (e.g., competitive, non-competitive) for any identified targets. mdpi.com

Application of Omics Technologies to this compound Research (e.g., metabolomics, transcriptomics)

Omics technologies, such as metabolomics and transcriptomics, are powerful tools for understanding the global effects of a compound on a biological system. researchgate.netnih.gov Metabolomics analyzes the complete set of small molecules (metabolites) in a cell or organism, while transcriptomics examines the full range of messenger RNA molecules. researchgate.netnih.gov

In the context of this compound research, these technologies could provide a comprehensive view of its cellular impact. Metabolomics could be used to identify changes in metabolic pathways affected by this compound, providing clues to its mechanism of action. researchgate.net Transcriptomics could reveal which genes are up- or down-regulated in response to this compound exposure, offering insights into the cellular stress responses and adaptive mechanisms. researchgate.netnih.govmdpi.com The integration of both metabolomic and transcriptomic data could provide a more complete picture of this compound's biological effects. nih.gov

Development of this compound as a Biochemical Probe for Thiamine Pathway Studies

Biochemical probes are molecules used to study biological processes. Thiamine analogs with specific properties can be valuable tools for investigating the intricacies of the thiamine pathway. nih.govchemrxiv.org For instance, a fluorescently labeled version of this compound could be used to visualize its uptake and distribution within cells.

If this compound is found to have a specific and potent interaction with a particular enzyme or transporter, it could be developed into a valuable biochemical probe. This might involve attaching a reporter group, such as a radioactive isotope or a fluorescent tag, to the this compound molecule. Such a probe could be used in a variety of applications, including:

Identifying and characterizing thiamine-binding proteins: A labeled this compound probe could be used to isolate and identify proteins that interact with it.

Studying the kinetics of thiamine transport: A fluorescent probe could allow for real-time monitoring of thiamine transporter activity.

Screening for other thiamine pathway inhibitors: An this compound-based probe could be used in high-throughput screening assays to identify other compounds that disrupt the thiamine pathway.

Q & A

Q. What are the standard laboratory methods for synthesizing ethylamine, and how do reaction conditions influence yield?

Ethylamine is typically synthesized via the reaction of ethylene with ammonia in the presence of a catalyst (e.g., nickel or cobalt). Key variables include temperature (optimized between 150–300°C), pressure (1–10 atm), and catalyst loading. Yield discrepancies often arise from impurities in feedstock or incomplete catalyst activation. For small-scale synthesis, alternative methods like the Hofmann degradation of acetamide may be employed, though this requires rigorous control of alkaline conditions to avoid side reactions .

Q. Which analytical techniques are most reliable for characterizing ethylamine purity and structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming molecular structure, while Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity by detecting volatile impurities. Titration with standardized HCl can assess basicity (pKa ~10.7). For trace metal analysis (e.g., lithium residues from solvated electron studies), Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is recommended .

Q. What safety protocols are critical when handling ethylamine in experimental settings?

Ethylamine’s volatility and corrosivity necessitate:

- PPE : Nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges.

- Ventilation : Use fume hoods for reactions releasing ammonia or hydrogen gas.

- Waste Management : Neutralize aqueous waste with dilute HCl before disposal. Quantities >100 mL require pre-approval per institutional SOPs .

Advanced Research Questions

Q. How can researchers address contradictory data in ethylamine’s solvated electron reactivity with lithium?

Discrepancies in reduction efficiency (e.g., alkynes vs. naphthalenes) may stem from solvent polarity or lithium dispersion quality. Methodological adjustments:

Q. What experimental designs optimize ethylamine’s role in catalytic asymmetric synthesis?

For chiral amine synthesis, ethylamine derivatives (e.g., 2-(2,6-dichlorophenyl)ethylamine) can act as ligands. Key steps:

- Screening : Test ligand-metal complexes (e.g., Cu, Pd) for enantioselectivity using high-throughput microreactors.

- Kinetic Analysis : Employ stopped-flow techniques to measure rate constants under varying temperatures.

- Computational Modeling : Density Functional Theory (DFT) simulations predict transition states to refine ligand design .

Q. How should researchers validate ethylamine-derived analytical methods to meet regulatory standards?

Follow ICH Q2(R1) and USP 〈1210〉 guidelines:

- Specificity : Demonstrate no interference from degradation products via forced degradation studies (heat, light, pH extremes).

- Linearity : Calibrate GC-MS detectors across 50–150% of the target concentration range (R² ≥0.995).

- Accuracy/Precision : Spike recovery tests (3 concentration levels, n=6) with ≤5% RSD .

Q. What strategies resolve discrepancies in ethylamine’s environmental impact assessments?

Conflicting data on biodegradability may arise from microbial community variability. Standardize testing via:

- OECD 301F : Measure dissolved organic carbon (DOC) removal over 28 days.

- Ecotoxicology : Use Daphnia magna acute toxicity assays (LC50) to benchmark against regulatory thresholds (e.g., REACH).

- Lifecycle Analysis (LCA) : Include ethylamine’s synthesis byproducts (e.g., ammonium chloride) in impact calculations .

Methodological Resources

- Synthesis Optimization : Use Design of Experiments (DoE) to map catalyst efficiency vs. temperature gradients .

- Data Validation : Reference NIST Chemistry WebBook for thermodynamic properties (e.g., enthalpy of formation) .

- Ethical Compliance : Document safety and environmental protocols per institutional review boards (IRBs) and ISO 14001 standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.